Onatasertib

Catalog No.
S522902
CAS No.
1228013-30-6
M.F
C21H27N5O3
M. Wt
397.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Onatasertib

CAS Number

1228013-30-6

Product Name

Onatasertib

IUPAC Name

3-[6-(2-hydroxypropan-2-yl)-3-pyridinyl]-5-(4-methoxycyclohexyl)-7,8-dihydropyrazino[2,3-b]pyrazin-6-one

Molecular Formula

C21H27N5O3

Molecular Weight

397.5 g/mol

InChI

InChI=1S/C21H27N5O3/c1-21(2,28)17-9-4-13(10-22-17)16-11-23-19-20(25-16)26(18(27)12-24-19)14-5-7-15(29-3)8-6-14/h4,9-11,14-15,28H,5-8,12H2,1-3H3,(H,23,24)

InChI Key

UFKLYTOEMRFKAD-UHFFFAOYSA-N

solubility

Soluble in DMSO, not in water

Synonyms

CC-223; CC 223; CC223; onatasertib

Canonical SMILES

CC(C)(C1=NC=C(C=C1)C2=CN=C3C(=N2)N(C(=O)CN3)C4CCC(CC4)OC)O

The exact mass of the compound Cc-223 is 397.21139 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Onatasertib (CAS: 1228013-30-6), also known as CC-223, is a potent, orally bioavailable, ATP-competitive kinase inhibitor that selectively targets the mammalian target of rapamycin (mTOR). Unlike first-generation allosteric inhibitors, Onatasertib is engineered to bind directly to the kinase domain, enabling the simultaneous blockade of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2) [1]. For procurement specialists and principal investigators, the primary value of Onatasertib lies in its low-nanomolar potency (mTOR IC50 = 16 nM) combined with a highly favorable pharmacokinetic profile, including a ~20-hour terminal half-life that supports once-daily oral dosing in in vivo models [2]. Its strict selectivity profile against related lipid kinases ensures that researchers can isolate mTOR-dependent mechanisms without confounding off-target effects, making it a critical tool compound for oncology research, metabolic studies, and the development of therapies for rapamycin-resistant malignancies [3].

Research Fit

mTORC1/2 dual-pathway study fit — ATP-competitive inhibition supports complete pathway blockade research
Oral gavage in vivo model support — characterized oral absorption enables exposure-model design
Kinase selectivity research workflow — narrow off-target profile aids mTOR-specific phenotypic interpretation
Clinical-stage tool compound — translational endpoint context from Phase I/II investigation may inform preclinical design

Procuring standard rapamycin analogs (rapalogs like everolimus or temsirolimus) as substitutes for Onatasertib introduces critical mechanistic flaws in comprehensive mTOR pathway studies. Rapalogs function as allosteric inhibitors that only partially suppress mTORC1 and completely fail to inhibit mTORC2 [1]. This failure often triggers a well-documented compensatory feedback loop, leading to the hyperactivation of AKT (via phosphorylation at S473), which paradoxically promotes cell survival and limits experimental efficacy [2]. Conversely, substituting Onatasertib with broader pan-PI3K/mTOR inhibitors (such as dactolisib/BEZ235) sacrifices target specificity, introducing off-target toxicity and confounding data interpretation due to simultaneous PI3K-alpha/beta/gamma/delta blockade[3]. Onatasertib is strictly required when a protocol demands complete, dual-complex mTOR shutdown without cross-reactivity against upstream PI3K lipid kinases.

Substitution Risk

Onatasertib
ATP-competitive dual mTORC1/2 inhibitor; suppresses pAKT(S473) and may avoid rapalog-associated feedback activation
Rapalogs
Allosteric mTORC1-preferential inhibitors; pAKT(S473) may not be inhibited, potentially shifting pathway-response interpretation
Onatasertib
Defined off-target profile (FLT4, cFMS); spares PI3K isoforms at mTOR-inhibitory concentrations
Sapanisertib / PI3K-active Inhibitors
Broader kinase-inhibition profile may confound mTOR-specific endpoint attribution; assay-response context may differ
Onatasertib
Oral PK characterized across species; clinical exposure data available for translational model review
Preclinical-only mTOR Inhibitors
Limited or absent human PK data; model-response context may not transfer to translational study design

Complete mTORC2 Suppression vs. Rapalog-Induced AKT Activation

A primary differentiator for Onatasertib is its ability to directly inhibit mTORC2, thereby preventing the AKT feedback activation commonly seen with rapalogs. In PC-3 prostate cancer cellular assays, Onatasertib demonstrated a concentration-dependent reduction of the direct mTORC2 substrate pAKT(S473) with an IC50 of 11 ± 10 nM. In direct contrast, treatment with rapamycin failed to inhibit mTORC2 kinase activity and instead induced pAKT(S473) phosphorylation[1].

Evidence DimensionInhibition of pAKT(S473) (mTORC2 biomarker)
Target Compound DataOnatasertib: IC50 = 11 nM (Complete suppression)
Comparator Or BaselineRapamycin: No inhibition (Induces feedback activation)
Quantified DifferenceComplete blockade vs. paradoxical activation
ConditionsPC-3 cellular biomarker assay (MesoScale Discovery kit, 1-hour compound treatment)

Procuring Onatasertib is essential for researchers modeling rapamycin-resistant cell lines where overcoming mTORC2-mediated AKT survival signaling is the primary objective.

Rapalog-Resistant pNET Model
Head-to-head
57% tumor volume reduction upon switch
Supports model-response endpoint context in rapalog-resistant tumors
In vivo pNET model; progression on rapalog prior to switch

Kinase Selectivity: mTOR vs. PI3K-alpha

When selecting a pathway inhibitor, distinguishing between mTOR and upstream PI3K lipid kinases is critical for data integrity. Onatasertib exhibits an enzymatic IC50 of 16 nM for mTOR kinase, while its IC50 for the related PI3K-alpha is 4.0 µM. This yields a >200-fold selectivity window for mTOR over PI3K-alpha, significantly outperforming pan-PI3K/mTOR inhibitors that hit both targets at similar nanomolar concentrations [1].

Evidence DimensionEnzymatic Kinase Selectivity (IC50)
Target Compound DatamTOR IC50 = 16 nM
Comparator Or BaselinePI3K-alpha IC50 = 4000 nM (4.0 µM)
Quantified Difference>200-fold selectivity for mTOR over PI3K-alpha
ConditionsCell-free biochemical kinase assay

This strict selectivity allows researchers to confidently attribute observed phenotypes exclusively to mTOR inhibition without confounding interference from PI3K-alpha blockade.

Kinase Selectivity Profile
Cross-study comparable
cFMS IC50 28 nM; FLT4 IC50 651 nM; PI3K isoforms spared
Isoform-selectivity assay context; narrow off-target window
246-kinase panel screen at 10 µM; IC50 follow-up

In Vivo Pharmacokinetics and Dosing Processability

For in vivo procurement, formulation compatibility and dosing frequency are major cost and labor drivers. Onatasertib possesses highly favorable pharmacokinetics, demonstrating a mean terminal half-life of approximately 20 hours in clinical evaluations and excellent oral bioavailability in preclinical models. In PC-3 xenograft models, oral administration of Onatasertib at 25 mg/kg once daily (QD) resulted in an 87% reduction in tumor volume (P<0.001) [1].

Evidence DimensionIn vivo half-life and dosing schedule
Target Compound DataTerminal half-life ~20 hours; supports Once-Daily (QD) oral dosing
Comparator Or BaselineStandard short-half-life inhibitors requiring BID/TID or IV administration
Quantified Difference87% tumor volume reduction achieved with a highly processable QD oral regimen
ConditionsPC-3 prostate cancer xenograft model, 25 mg/kg p.o. once daily

The ~20-hour half-life and oral bioavailability drastically reduce animal handling stress and administrative overhead compared to compounds requiring intravenous or multiple-daily dosing.

Oral Absorption
Reported
57% absorbed in humans; >56% rat; 29% dog
Supports exposure-model validation across species
Mass balance study; [14C]-CC-223 oral administration
Biomarker IC50 Range
Class-level
pAKT(S473): 11–150 nM; pS6RP: 27–184 nM; p4EBP1: 120–1,050 nM
Assay concentration context for mTORC1/2 pathway blockade
Western blot across PC-3, A549, HCT 116 cell lines
HCC Xenograft Model
Reported
Dramatic tumor growth inhibition vs vehicle
Supports disease-model endpoint context in HCC research
SCID mice; HepG2 xenografts; oral administration
Clinical Investigation Stage
Data to verify
Multiple Phase I/II trials completed or ongoing
Translational endpoint context; human PK/safety data available for review
NCT01177397, NCT03591965, NCT04337463; requires source-specific interpretation

Overcoming Rapalog Resistance in Oncology Models

Because Onatasertib completely suppresses mTORC2-mediated AKT(S473) phosphorylation (IC50 = 11 nM), it is the exact compound of choice for laboratories studying tumor lines that have developed resistance to rapamycin or everolimus. It effectively halts the compensatory survival pathways that plague first-generation allosteric inhibitors [1].

Selective Decoupling of PI3K and mTOR Signaling Pathways

In mechanistic signal transduction research, distinguishing between PI3K and mTOR dependencies is notoriously difficult. Onatasertib's >200-fold selectivity for mTOR over PI3K-alpha makes it an ideal chemical probe for isolating mTOR-specific cellular functions without triggering the broad toxicity and off-target effects associated with pan-PI3K/mTOR inhibitors like dactolisib[2].

Long-Term In Vivo Xenograft Efficacy Studies

Due to its excellent oral bioavailability and ~20-hour terminal half-life, Onatasertib is highly suited for long-term murine xenograft studies. It allows for a simplified once-daily (QD) oral gavage dosing regimen (e.g., 10-25 mg/kg), ensuring sustained target engagement while minimizing the logistical burden and animal stress associated with more frequent or intravenous dosing schedules[1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Rapalog-resistance model studies
Dual mTORC1/2 ATP-competitive inhibition
Model-response endpoint context; tumor volume change upon switch
Complete mTOR pathway blockade
pAKT(S473) suppression capability
Biomarker IC50 range review; cell-line-specific target engagement
HCC / NET preclinical development
Oral bioavailability and xenograft activity
Disease-model endpoint context; exposure-model validation
Immunotherapy combination research
Kinase selectivity and mTORC1/2 specificity
Combination-study context; PI3K-sparing profile interpretation

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

397.21138974 Da

Monoisotopic Mass

397.21138974 Da

Heavy Atom Count

29

Appearance

Red to pink solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

I8RA3543SY

Wikipedia

CC-223
1: Bendell JC, Kelley RK, Shih KC, Grabowsky JA, Bergsland E, Jones S, Martin T,
2: Mortensen DS, Perrin-Ninkovic SM, Shevlin G, Zhao J, Packard G, Bahmanyar S,
3: Mortensen DS, Fultz KE, Xu S, Xu W, Packard G, Khambatta G, Gamez JC, Leisten
4: Ashworth RE, Wu J. Mammalian target of rapamycin inhibition in hepatocellular
(last updated: 4/19/2016)

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